molecular formula C20H23NOS B1359639 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898763-19-4

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone

Cat. No. B1359639
M. Wt: 325.5 g/mol
InChI Key: SDGIZBWECUOTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures through processes such as thermal imidization. For instance, the study of the formation of polyimide from benzophenonetetracarboxylic acid diester with 2,6-diaminopyridine (BZPE·DAP) reveals that during thermal imidization, the reactivity of free amino groups is lower than that of amino groups bound in the complex . This suggests that in the synthesis of similar compounds, the reactivity of different functional groups must be considered, and conditions such as temperature can significantly affect the outcome.

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone can be quite complex. For example, the crystal structure of a related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one, shows that the pyran ring is slightly puckered and the structure is stabilized by weak C—H⋯O hydrogen bonds and π–π interactions . This indicates that in similar compounds, the arrangement of atoms and the presence of stabilizing interactions are crucial for the overall stability and properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds with benzophenone structures can be complex. The paper discussing the formation of polyimide from benzophenonetetracarboxylic acid diester with 2,6-diaminopyridine indicates that some amino groups remain after the completion of imidization and only disappear at high temperatures . This implies that in similar compounds, certain functional groups may be more reactive or resistant to reaction depending on the conditions, which can affect the formation of desired products.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, they do provide insights into the properties of structurally related compounds. For instance, the presence of dimethoxy groups and the specific arrangement of methyl groups can influence the solubility, melting point, and reactivity of the compound . Additionally, the types of intermolecular interactions present, such as hydrogen bonding and π–π interactions, can affect the compound's crystallinity and stability .

Scientific Research Applications

Antitumor Activity

Research on benzophenone derivatives, including those structurally similar to 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, has shown their potential in antitumor activity. Specifically, morpholino and thiomorpholino benzophenones exhibited significant cytotoxic activity against murine leukemia and human lung carcinoma cells, highlighting their potential in cancer treatment (Kumazawa et al., 1997).

Photochemical Properties

Benzophenone (BP) photophores, closely related to 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone, have unique photochemical properties, such as forming a biradicaloid triplet state upon excitation, which is useful in biological chemistry, bioorganic chemistry, and material science. Their applications include binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Environmental Concerns and Biodegradation

A related compound, 2,6-Dimethylphenol, used in plastics, poses environmental pollution concerns. Research on biodegradation by Mycobacterium neoaurum B5-4 offers potential environmental remediation solutions, which could be relevant for the disposal and degradation of related benzophenone compounds (Ji et al., 2019).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of benzophenone in various solvents provide insights into its chemical behavior, which is crucial for applications in electrochemistry and material science (Tsierkezos, 2007).

Removal from Water

The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water addresses environmental and health concerns. Such research is essential for water treatment and pollution control (Zhou et al., 2018).

Safety And Hazards

While specific safety and hazard information for 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone is not available, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and ensuring good ventilation .

properties

IUPAC Name

(2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGIZBWECUOTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643373
Record name (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone

CAS RN

898763-19-4
Record name (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.